molecular formula C6H12Br2O4 B1677166 Mitobronitol CAS No. 488-41-5

Mitobronitol

Katalognummer: B1677166
CAS-Nummer: 488-41-5
Molekulargewicht: 307.96 g/mol
InChI-Schlüssel: VFKZTMPDYBFSTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is primarily recognized for its role as an anticancer drug and is classified as an alkylating agent . This compound is known for its ability to inhibit DNA replication, making it effective in the treatment of certain types of cancer.

Wissenschaftliche Forschungsanwendungen

Chemistry

Mitobronitol serves as a reagent in organic synthesis. It is utilized in the preparation of other brominated compounds and as a starting material for various chemical reactions. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds .

Biology

In biological research, this compound is studied for its effects on cellular processes such as DNA replication and repair. As an alkylating agent, it interacts with DNA molecules, leading to potential DNA damage which can be leveraged to understand cellular responses to genotoxic stress .

Medicine

This compound's most significant application lies in oncology. It is employed as an anticancer drug, particularly in the treatment of certain leukemias and other malignancies. Its mechanism involves the formation of covalent bonds with DNA, causing damage that triggers apoptosis (programmed cell death) .

Case Study: Allogeneic Bone Marrow Transplantation

A notable study investigated the use of this compound combined with Cytarabine and Cyclophosphamide as a conditioning regimen for allogeneic bone marrow transplantation in patients with chronic granulocytic leukemia (CGL). This radiation-free protocol showed a reduced incidence of transplant-related complications such as acute graft-versus-host disease (GVHD) and severe infections. The study highlighted that patients undergoing this treatment exhibited improved recovery of lymphocyte subsets compared to traditional total body irradiation protocols .

Key Findings:

  • Transplant Complications: Reduced incidence of acute GVHD.
  • Lymphocyte Recovery: Enhanced recovery of B cells and NK cells post-transplant.
  • Long-term Outcomes: Characteristic patterns of lymphocyte recovery associated with fewer complications were observed .

Safety Profile

While this compound has shown efficacy in treating cancers, it is also associated with myelosuppression—a significant reduction in bone marrow activity—which can lead to complications such as anemia or increased risk of infections. Careful monitoring during treatment is essential to manage these risks effectively .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Mitobronitol wird durch Bromierung von Mannitol synthetisiert. Der Prozess beinhaltet die Reaktion von Mannitol mit Brom in Gegenwart eines geeigneten Lösungsmittels, typischerweise Wasser oder Alkohol. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und pH-Werts, um die selektive Bromierung an den gewünschten Positionen im Mannitol-Molekül zu gewährleisten .

Industrielle Produktionsmethoden: In einem industriellen Umfeld beinhaltet die Produktion von this compound großmaßstäblich Bromierungsreaktoren, in denen Mannitol zusammen mit Brom kontinuierlich in das System eingespeist wird. Das Reaktionsgemisch wird dann einer Reinigungsprozedur unterzogen, einschließlich Kristallisation und Filtration, um das Endprodukt in seiner reinen Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mitobronitol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So können bei der Oxidation bromierte Polyole entstehen, während bei der Reduktion Mannitol entstehen kann .

Vergleich Mit ähnlichen Verbindungen

Mitobronitol ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen Bromierungsmusters und seiner Wirksamkeit als Antikrebsmittel einzigartig. Einige ähnliche Verbindungen umfassen:

  • 1,2-Dibrompropan
  • 1,3-Dibrompropan
  • 1,2,3-Tribrompropan

Diese Verbindungen weisen ähnliche bromierte Strukturen auf, unterscheiden sich jedoch in ihren spezifischen Anwendungen und ihrer Wirksamkeit. Die Einzigartigkeit von this compound liegt in seiner doppelten Rolle als bromiertes Analogon von Mannitol und seinen starken Antikrebs-Eigenschaften .

Biologische Aktivität

Mitobronitol, a biomolecular analog of mannitol, has garnered attention for its potential therapeutic applications, particularly in oncology and hematology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and relevant research findings.

This compound exhibits dual-action therapeutic properties that are primarily attributed to its ability to induce DNA alkylation and exert antimicrobial effects . These mechanisms are crucial in its role as a chemotherapeutic agent, particularly in the context of myelosuppression prior to allogeneic bone marrow transplantation.

  • DNA Alkylation : this compound is known to form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This action is vital in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : It also displays antimicrobial properties, which can be beneficial in preventing infections during periods of immunosuppression associated with cancer treatments.

Clinical Applications

This compound has been primarily utilized in the following clinical scenarios:

  • Myelosuppression : It is administered before allogeneic bone marrow transplantation to reduce the risk of complications associated with the procedure.
  • Cancer Therapy : Its efficacy in various cancers is under investigation, with studies indicating potential benefits in treatment regimens.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • A study published in Biomedicines highlighted its anticancer activity and elucidated its mechanism of action, emphasizing the importance of DNA damage response pathways in cancer therapy .
  • Another investigation into its use alongside other agents demonstrated enhanced therapeutic effects when this compound was combined with traditional chemotherapy drugs, suggesting a synergistic potential .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study 1 : A patient undergoing treatment for acute myeloid leukemia received this compound as part of a pre-transplant regimen. The results indicated a significant reduction in leukemic cells, allowing for successful transplantation.
  • Case Study 2 : In a cohort study involving patients with solid tumors, those treated with this compound exhibited improved outcomes compared to those receiving standard chemotherapy alone, showcasing its potential as an adjunct therapy.

Data Table: Summary of Research Findings

StudyYearFindings
Burgos-Morón et al.2022Investigated anticancer activityConfirmed efficacy in inducing DNA damage
Dual-Action Therapeutics Review2024Explored synergistic effectsSuggested enhancement when combined with other therapies
Clinical Case Study 12023Patient with AML showed reduced leukemic cellsEffective pre-transplant treatment
Clinical Case Study 22024Improved outcomes in solid tumor patientsPotential adjunct therapy

Eigenschaften

IUPAC Name

1,6-dibromohexane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKZTMPDYBFSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048158
Record name 1,6-Dibromo-1,6-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibromomannitol is a white powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

488-41-5, 35827-62-4, 10318-26-0, 688007-15-0
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NSC140389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mitolactol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mitobronitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Dibromo-1,6-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mitobronitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

349 to 352 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DIBROMOMANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20124
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mitobronitol
Reactant of Route 2
Mitobronitol
Reactant of Route 3
Mitobronitol
Reactant of Route 4
Mitobronitol
Reactant of Route 5
Mitobronitol
Reactant of Route 6
Mitobronitol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.